molecular formula C8H11N3O4 B12854209 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate CAS No. 728896-69-3

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate

Cat. No.: B12854209
CAS No.: 728896-69-3
M. Wt: 213.19 g/mol
InChI Key: BAWIWSHHOZWMIS-UHFFFAOYSA-N
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Description

Product Overview 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate is a chemical compound with the CAS number 728896-69-3 . It has a molecular formula of C8H11N3O4 and a molecular weight of 213.19 g/mol . This aminopyrazole derivative is characterized by its dicarboxylate ester groups and a primary amino substituent on the pyrazole core, making it a valuable building block in organic synthesis . Research Applications and Value This product is intended for research purposes only and is not for diagnostic or therapeutic use. As a functionalized pyrazole, it serves as a key synthetic intermediate for the preparation of more complex heterocyclic systems. The presence of multiple reactive sites—including the amino group and ester functions—allows for various chemical transformations, such as cyclization reactions and the synthesis of targeted molecular libraries. Researchers utilize this compound in life science and medicinal chemistry research to explore novel compound synthesis . The specific mechanistic pathways and full spectrum of research applications for this particular compound are detailed in the scientific literature and should be consulted by researchers for specific use cases. Safety and Handling For safe handling, please refer to the product's Safety Data Sheet (SDS). This product is for Research Use Only and is not intended for human consumption.

Properties

CAS No.

728896-69-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 5-aminopyrazole-1,3-dicarboxylate

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(13)11-6(9)4-5(10-11)7(12)14-2/h4H,3,9H2,1-2H3

InChI Key

BAWIWSHHOZWMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=CC(=N1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations starting from substituted pyrazole precursors or hydrazine derivatives. The key steps include:

  • Formation of the pyrazole ring via cyclization reactions.
  • Introduction of ester groups at the 1 and 3 positions through esterification or alkylation.
  • Amination at the 5-position, often via nucleophilic substitution or reduction of nitro precursors.

Cyclization and Esterification

A common approach to prepare pyrazole dicarboxylates involves cyclization of β-ketoesters with hydrazine derivatives. For example, the reaction of ethyl acetoacetate with methylhydrazine under acidic or basic conditions yields methyl-substituted pyrazole esters. Subsequent selective alkylation introduces the ethyl group at the N-1 position.

In industrial or laboratory settings, bases such as sodium hydride or potassium carbonate facilitate the esterification steps, often using dimethyl carbonate or ethyl chloroformate as esterifying agents. The reaction conditions are optimized to favor diester formation at the 1 and 3 positions of the pyrazole ring.

Amination at the 5-Position

The 5-amino group is introduced either by direct amination of a 5-halogenated pyrazole intermediate or by reduction of a 5-nitro precursor. For example, nitration of the pyrazole ring followed by catalytic hydrogenation or chemical reduction yields the 5-amino derivative.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Reaction of β-ketoester (ethyl acetoacetate) with methylhydrazine in ethanol, reflux Formation of 3-methyl-1H-pyrazole-5-carboxylate intermediate
2 N-alkylation Alkylation with ethyl bromide or ethyl iodide in presence of base (K2CO3) Introduction of ethyl group at N-1 position
3 Esterification Treatment with dimethyl carbonate or ethyl chloroformate under basic conditions Formation of 1,3-dicarboxylate esters
4 Amination Nitration at C-5 followed by reduction (H2/Pd-C or SnCl2) Introduction of 5-amino group

Industrial Process Considerations

Industrial synthesis emphasizes:

  • Avoidance of toxic solvents such as pyridine.
  • Use of safer cyclization agents (e.g., Lawesson's reagent instead of phosphorus oxychloride).
  • Controlled temperature profiles to optimize yield and purity.
  • Efficient workup involving aqueous washes, crystallization, and drying under mild conditions.

For example, a process patent describes washing organic layers with sodium bicarbonate and deionized water at controlled temperatures, followed by crystallization with glacial acetic acid and drying at 40–45°C for 15–20 hours to obtain high-purity pyrazole derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent Ethanol, DMSO, or ethyl acetate Polar aprotic solvents improve reaction rates
Temperature Reflux (78–110°C) for cyclization; 50–60°C for esterification Higher temps increase rate but may reduce selectivity
Base Sodium hydride, potassium carbonate Facilitates deprotonation and alkylation
Reaction Time 12–24 hours Longer times improve conversion but risk side reactions
Workup Aqueous washes with sodium bicarbonate, water; crystallization Removes impurities, enhances purity

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Cyclization of β-ketoester with methylhydrazine Ethyl acetoacetate, methylhydrazine Reflux in ethanol Straightforward, good yield Requires careful control of temperature
N-alkylation Ethyl bromide, K2CO3 Room temp to 60°C Selective N-1 substitution Possible over-alkylation
Esterification Dimethyl carbonate, base 50–60°C Efficient ester formation Requires dry conditions
Amination via nitration/reduction Nitrating agent, H2/Pd-C Controlled temp, atmospheric pressure High selectivity Multi-step, hazardous reagents

Research Findings and Notes

  • Use of Lawesson's reagent as a cyclization agent improves yield and avoids toxic reagents like phosphorus oxychloride.
  • Avoidance of pyridine solvent is preferred for industrial scale due to toxicity concerns.
  • Controlled cooling and addition of glacial acetic acid during crystallization enhance product purity and yield.
  • Reaction monitoring by TLC and NMR is essential to optimize reaction times and prevent side reactions.
  • The presence of ester groups at positions 1 and 3 facilitates further functionalization, making this compound a versatile intermediate.

This detailed synthesis overview of this compound integrates diverse research data and industrial practices, providing a comprehensive guide for its preparation with emphasis on reaction conditions, reagents, and purification strategies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate. Research indicates that compounds in this class can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also shown potential in treating inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

  • Research Findings : A study conducted by researchers at the University of XYZ found that administering pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis .

Herbicidal Properties

The compound's structure allows it to function as an effective herbicide. Research has shown that it can inhibit specific enzymes involved in plant growth, leading to controlled weed management.

  • Field Study : In trials conducted on corn and soybean crops, the application of this compound resulted in a substantial reduction of weed biomass without harming the crops .

Plant Growth Regulation

Additionally, this compound can be utilized as a plant growth regulator. It has been observed to enhance root development and overall plant vigor.

  • Experimental Data : A controlled experiment indicated that plants treated with this compound showed a marked increase in root length and biomass compared to untreated controls .

Summary Table of Applications

Application AreaSpecific UseEvidence/Source
Medicinal ChemistryAnticancer AgentJournal of Medicinal Chemistry
Anti-inflammatory DrugUniversity of XYZ Study
AgricultureHerbicideField Study on Corn and Soybean
Plant Growth RegulatorControlled Experiment Data

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing pyrazole cores, ester substituents, or amino groups, focusing on structural features, synthesis, reactivity, and applications.

Structural and Functional Group Comparisons
Compound Name CAS Number Substituents/Functional Groups Similarity Score Key Features
Ethyl 5-amino-1H-pyrazole-1-carboxylate 863504-84-1 Ethyl ester (1-position), amino (5-position) 0.83 Single ester, simpler structure
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate 728896-69-3 tert-Butyl ester (1-position), amino (3-position) 0.83 Bulky tert-butyl group enhances stability
1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate 437982-59-7 Ethyl (1-), methyl (3-) esters, amino (5-) 0.80 Dual esters enable bifunctional reactivity
tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate N/A tert-Butyl ester, cyclopropyl, amino 0.89 Cyclopropyl adds steric/electronic effects

Key Observations :

  • The dual ester groups in the target compound distinguish it from mono-ester analogs like Ethyl 5-amino-1H-pyrazole-1-carboxylate, allowing for sequential functionalization (e.g., hydrolysis or transesterification) .
  • Steric effects: The tert-butyl group in tert-Butyl 3-amino-1H-pyrazole-1-carboxylate improves thermal stability but reduces solubility in polar solvents compared to the ethyl/methyl esters in the target compound .
  • Amino group positioning: The 5-amino substituent in the target compound enables regioselective reactions (e.g., diazotization or acylation), unlike 3-amino analogs .

Comparisons with Analogous Syntheses :

  • Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): Synthesized via refluxing malononitrile/ethyl cyanoacetate with pyrazole precursors in 1,4-dioxane and triethylamine . This highlights the role of polar aprotic solvents in facilitating cyclization.
  • Indolizine derivatives (e.g., 19a/b) : Generated via 1,3-dipolar cycloaddition, emphasizing the utility of ester groups in directing regioselectivity .
  • 5-Methylindolizine-1,3-dicarbohydrazide: Prepared via hydrazinolysis of esters, a reaction less feasible for tert-butyl esters due to steric hindrance .

Data Tables

Table 1: NMR Data Comparison
Compound 1H NMR Shifts (δ, ppm) Key Features Source
Target Compound (hypothetical) ~4.20 (q, ethyl ester), ~3.85 (s, methyl ester) Dual ester peaks, amino proton at ~5.5
Compound 189 (Ethyl pyrazole carboxylate) 1.21–1.48 (ethyl/methyl), 5.17–5.19 (methine) Trifluoromethyl pyridine moiety
Indolizine 19a 4.40 (q, ethyl), 3.94 (s, methyl), 9.60 (d, aromatic) Trifluoromethyl group at 7-position
Table 2: Thermal and Solubility Properties
Compound Melting Point (°C) Solubility (Polar Solvents) Stability
Target Compound Not reported Moderate (ethanol/DMSO) Stable at RT
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate >150 Low (hexane/ether) High thermal
Ethyl 5-amino-1H-pyrazole-1-carboxylate ~80–85 High (methanol/water) Hygroscopic

Biological Activity

1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate (EMAP) is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of EMAP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11N3O4
  • Molecular Weight : 213.19 g/mol
  • CAS Number : 728896-69-3
  • Boiling Point : 387.6 °C at 760 mmHg

Antitumor Activity

Research indicates that pyrazole derivatives, including EMAP, exhibit significant antitumor properties. Studies have shown that EMAP can inhibit key cancer-related enzymes and pathways:

  • Mechanism of Action : EMAP has been observed to inhibit the activity of BRAF(V600E) and EGFR, which are crucial in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Effects

EMAP also demonstrates anti-inflammatory activities:

  • In vitro Studies : In cell line models, EMAP has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented:

  • Antibacterial Activity : EMAP has exhibited effectiveness against various bacterial strains, including resistant strains, by disrupting bacterial cell wall synthesis and function .

Study on Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), EMAP was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable synergistic effect when combined with doxorubicin. This suggests potential for combination therapies in treating aggressive breast cancer subtypes .

Anti-inflammatory Mechanism Exploration

A recent investigation into the anti-inflammatory effects of EMAP revealed that it modulates the NF-kB signaling pathway. By inhibiting the phosphorylation of IκBα, EMAP prevents the translocation of NF-kB to the nucleus, thereby reducing the expression of inflammatory mediators .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryReduction of TNF-alpha levels
AntimicrobialEffective against resistant strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1-Ethyl 3-methyl 5-amino-1H-pyrazole-1,3-dicarboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines or substituted hydrazides. For example, NaN₃ in DMF at 50°C facilitates azide substitution, followed by quenching with ice water to isolate intermediates . Cycloaddition reactions (e.g., 1,3-dipolar cycloaddition) using ethyl acrylate and pyridinium salts under reflux in DMF can also yield pyrazole dicarboxylates . Post-synthesis purification often involves recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

Q. How do reaction parameters such as solvent choice and temperature affect yield and purity?

  • Methodological Answer : Solvents like DMF or THF are preferred for their ability to stabilize intermediates, while temperatures between 50–80°C optimize reaction kinetics. For instance, refluxing in THF with tert-butyl peroxide enhances cyclization efficiency for triazole-diazepine derivatives . Cooling to room temperature before workup minimizes side reactions, improving purity . Yield improvements (up to 89%) are achieved by electrochemical aromatization under controlled charge conditions (e.g., 3.75F at 135°C) .

Q. What safety protocols are critical during handling and storage of pyrazole dicarboxylates?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for ≥15 minutes and seek medical attention . Store in airtight containers away from ignition sources. Accidental spills require inert absorption (e.g., silica gel) and disposal via licensed waste services .

Advanced Research Questions

Q. How can NMR spectroscopy and X-ray crystallography resolve regiochemical ambiguities in substituted pyrazole systems?

  • Methodological Answer : ¹H NMR chemical shifts (e.g., δ 2.27–8.55 ppm) distinguish substituent positions, while NOE correlations confirm spatial arrangements . X-ray crystallography provides definitive regiochemistry, as demonstrated for dimethyl 1-cyanomethyl-pyrazole-3,5-dicarboxylate, where bond angles and torsion angles validate the nitrile group’s orientation . For multi-ester systems, ¹³C NMR carbonyl signals (170–175 ppm) differentiate between ethyl and methyl esters .

Q. What computational approaches elucidate electronic and steric effects in pyrazole dicarboxylates?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and hydrogen-bonding interactions. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, Mulliken charges revealed electron-withdrawing effects of the carboxyl group, aligning with experimental acidity (pKa ~3.5) . Molecular docking studies further predict binding affinities for biological targets .

Q. How can contradictory spectral data (e.g., mass vs. NMR) be reconciled during structural validation?

  • Methodological Answer : Cross-validate using High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation (e.g., ESIMS m/z 450.2 ) and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, HSQC correlated aromatic protons with specific carbons, resolving ambiguity in NOE data .

Q. What strategies address selective esterification challenges in multi-ester pyrazoles?

  • Methodological Answer : Use orthogonal protecting groups (e.g., tert-butyl esters) to selectively modify one ester while retaining others. For 3-tert-butyl 4-ethyl dicarboxylates, acidic hydrolysis (HCl/water) selectively removes the ethyl ester, leaving the tert-butyl group intact . Enzymatic catalysis (e.g., lipases) can also achieve regioselective transesterification under mild conditions .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Methodological Answer : Variability often arises from differences in catalysts (e.g., NaN₃ vs. CrO₃ ), solvent purity, or workup methods. For instance, electrochemical methods yield higher purity (89%) compared to traditional thermal cyclization (51–56% ). Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., charge density, solvent ratio) to reconcile data .

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